7-Chloro-1-(5-methylfuran-2-yl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-chloro-1-(5-methylfuran-2-yl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5/c1-14-3-5-18(30-14)20-19-21(27)16-13-15(24)4-6-17(16)31-22(19)23(28)26(20)8-2-7-25-9-11-29-12-10-25/h3-6,13,20H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWAEERRVJXRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-(5-methylfuran-2-yl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate amine to form the chromeno[2,3-c]pyrrole core.
Furan Ring Introduction: The furan ring is introduced via a coupling reaction with a furan derivative, such as 5-methylfuran-2-carboxylic acid, using a coupling agent like dicyclohexylcarbodiimide (DCC).
Morpholinopropyl Side Chain Addition: The final step involves the alkylation of the chromeno[2,3-c]pyrrole core with 3-chloropropylmorpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(5-methylfuran-2-yl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Research indicates that compounds with similar structures may exhibit various biological activities, including:
- Anticancer Effects : Preliminary studies suggest that 7-Chloro-1-(5-methylfuran-2-yl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may modulate signaling pathways associated with cell proliferation and apoptosis.
- Anti-inflammatory Properties : The compound might interact with specific enzymes or receptors involved in inflammatory processes, potentially leading to therapeutic applications in conditions characterized by inflammation.
Applications in Medicinal Chemistry
The compound's potential applications can be categorized as follows:
Drug Development
- Targeting Specific Receptors : The structure suggests potential interactions with biological targets such as enzymes or receptors involved in various diseases. This makes it a candidate for further exploration as a drug lead compound.
- Synthesis of Derivatives : Variations in the substituents could lead to the development of new derivatives with enhanced efficacy or reduced side effects.
Research Studies
- Pharmacokinetic Studies : Investigating the absorption, distribution, metabolism, and excretion (ADME) properties can provide insights into the compound’s viability as a therapeutic agent.
- Mechanism of Action : Further elucidation of its mechanism could reveal novel pathways for drug action and lead to better-targeted therapies.
Case Studies and Research Findings
Several studies have focused on compounds structurally related to this compound:
- A study published in PubMed highlighted that similar chromeno-pyrrole derivatives exhibited significant anti-inflammatory and anticancer activities through modulation of specific cellular pathways .
- Experimental data from another research indicated that compounds with furan moieties often display enhanced bioactivity due to their ability to interact with various biological targets .
Summary Table of Applications
| Application Area | Potential Uses | Notes |
|---|---|---|
| Drug Development | Anticancer agents | Targeting specific cancer pathways |
| Anti-inflammatory drugs | Modulating inflammatory responses | |
| Research Studies | Pharmacokinetic profiling | Understanding ADME properties |
| Mechanistic studies | Elucidating pathways for drug action |
Mechanism of Action
The mechanism of action of 7-chloro-1-(5-methylfuran-2-yl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Structural Analog 1: 7-Chloro-1-(4-hydroxyphenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (4{8–11–24})
- Substituents: Position 1: 4-Hydroxyphenyl (polar, hydrogen-bond donor). Position 2: Phenethyl (hydrophobic, aromatic).
- Key Data: Melting Point: >295 °C (vs. IR Spectroscopy: Strong C=O stretches at 1701 cm⁻¹ and 1647 cm⁻¹, similar to the target compound’s expected carbonyl peaks. Yield: 72% (suggesting moderate synthetic efficiency) .
The phenethyl chain lacks the morpholine’s solubilizing effects, which may reduce bioavailability.
Structural Analog 2: 7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (4{9–5–21})
- Substituents: Position 1: 3-Hydroxyphenyl (moderately polar). Position 2: Furan-2-ylmethyl (heteroaromatic, less bulky than morpholinopropyl).
- Key Data :
Comparison: The furan-2-ylmethyl group is smaller and less polar than the 3-morpholinopropyl chain, which may reduce solubility but improve passive diffusion.
Structural Analog 3: (Z)-2-(5-Formyl-3-hydroxy-3-methoxystyryl)-3-isopropyl-9-[(4-methylpiperazin-1-yl)methyl]-2H-furo[3,2-g]chromene-3,7-dione (Compound 13)
- Substituents :
- Styryl group with formyl and methoxy substituents (electron-withdrawing and donating groups).
- 4-Methylpiperazinylmethyl side chain (basic, enhances solubility).
- Key Data :
Comparison: The piperazine moiety in Compound 13 is structurally analogous to the morpholine group in the target compound, both improving solubility. However, the styryl backbone in Compound 13 introduces conjugation effects absent in the fused chromenopyrrole system of the target compound.
Structural Analog 4: 7-Chloro-1-(2-methoxyphenyl)-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Substituents: Position 1: 2-Methoxyphenyl (moderately polar, sterically hindered). Position 2: 3-Morpholinopropyl (identical to the target compound).
- Key Data :
Comparison : The 2-methoxyphenyl group introduces ortho-substitution effects (steric hindrance and altered electronic distribution) compared to the 5-methylfuran-2-yl group. This may impact binding to planar targets like enzymes or receptors.
Critical Analysis of Substituent Effects
- Morpholinopropyl vs.
- 5-Methylfuran-2-yl vs. Aromatic Substituents: The furan’s oxygen atom may engage in weaker hydrogen bonding compared to phenolic -OH groups but offers better metabolic stability .
- Chlorine at Position 7 : A consistent feature across analogs, likely critical for maintaining electronic and steric compatibility with biological targets.
Biological Activity
7-Chloro-1-(5-methylfuran-2-yl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical formula of the compound is , and it features a complex structure that includes a chromeno-pyrrole moiety. The presence of chlorine and morpholine groups contributes to its unique biological profile.
Biological Activity
1. Anticancer Activity
Research indicates that this compound exhibits significant inhibitory effects on DNA methyltransferase 1 (DNMT1). DNMT1 is crucial for maintaining DNA methylation patterns, which are often altered in cancer cells. Inhibition of DNMT1 can lead to reactivation of tumor suppressor genes and subsequent apoptosis in cancer cells. In vitro studies have shown that this compound effectively reduces the viability of various tumor cell lines, suggesting its potential as an anticancer agent .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies using animal models have demonstrated that it can enhance levels of neurotransmitters such as acetylcholine and serotonin in the hippocampus, which may contribute to improved cognitive functions. This activity is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders .
3. Antimicrobial Activity
In addition to its anticancer and neuroprotective effects, this compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is comparable to traditional antibiotics like gentamicin, making it a candidate for further development in antimicrobial therapies .
The biological activities of this compound can be attributed to several mechanisms:
- DNA Methylation Inhibition : By inhibiting DNMT1, the compound alters the methylation status of DNA, leading to the reactivation of silenced genes involved in cell cycle regulation and apoptosis.
- Neurotransmitter Modulation : Its ability to cross the blood-brain barrier allows it to modulate neurotransmitter levels, potentially enhancing synaptic plasticity and cognitive function.
- Antimicrobial Mechanism : The exact mechanism by which this compound exerts antimicrobial effects remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several studies have documented the biological activity of this compound:
Q & A
Q. What are the optimal synthetic pathways for preparing 7-Chloro-1-(5-methylfuran-2-yl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
Methodological Answer:
- The compound’s core structure (chromeno-pyrrole-dione) can be synthesized via cyclocondensation of substituted chromenones with furan and morpholine derivatives. Key steps include:
- Cyclocondensation : Use microwave-assisted synthesis to enhance reaction efficiency and yield, as demonstrated in analogous dihydrochromeno-pyrrole-diones .
- Substituent introduction : Optimize stoichiometry of 5-methylfuran-2-yl and 3-morpholinopropyl groups using stepwise alkylation/arylation under inert conditions (e.g., N₂ atmosphere) to prevent oxidation .
- Purification: Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization for high-purity isolation.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., morpholinopropyl chain integration at δ ~2.5–3.5 ppm) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., π-π stacking in the chromene moiety) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm).
Advanced Research Questions
Q. How can computational chemistry predict reaction mechanisms for modifying the morpholinopropyl substituent?
Methodological Answer:
- Density Functional Theory (DFT) : Model transition states and intermediates during alkylation reactions. For example, calculate activation energies for morpholine-propyl chain attachment to identify kinetically favorable pathways .
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian or ORCA) to simulate substituent effects on electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots from temperature-dependent reactions).
Q. How should researchers address contradictions in reported bioactivity data for similar chromeno-pyrrole-diones?
Methodological Answer:
- Data Triangulation : Compare assay conditions (e.g., cell lines, solvent systems) across studies. For instance, discrepancies in IC₅₀ values may arise from DMSO concentration variations .
- Impurity Analysis : Use HPLC-MS to verify compound purity (>98%) and rule out byproducts (e.g., unreacted starting materials) as confounding factors .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify variables (e.g., pH, temperature) with significant impacts on bioactivity .
Q. What experimental design strategies optimize reaction yields for derivatives of this compound?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design to screen variables (e.g., catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between temperature, time, and reagent ratios .
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., parabolic yield curves) to pinpoint optimal conditions .
- High-Throughput Screening : Automate parallel reactions in microtiter plates to rapidly test >50 conditions (e.g., varying Lewis acids) .
Q. How can structure-activity relationships (SAR) be established for the furan and morpholine substituents?
Methodological Answer:
- Systematic Substitution : Synthesize analogs with modified furan (e.g., 5-ethylfuran) or morpholine (e.g., piperazine) groups. Compare their bioactivity using standardized assays (e.g., kinase inhibition) .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., ATP-binding pockets) to rationalize substituent effects on potency .
- Free-Wilson Analysis : Quantify contributions of individual substituents to overall activity using regression models .
Q. What methodologies assess the compound’s stability under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours. Monitor degradation via HPLC and identify major decomposition products (e.g., hydrolysis of the lactone ring) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation using UV-spectrophotometry. Correlate with computational predictions of excited-state reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
